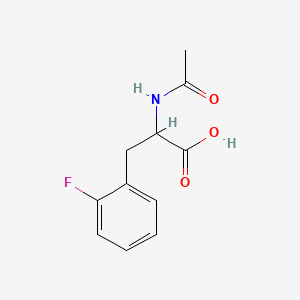

2-Bromo-1-phenylethanol

Übersicht

Beschreibung

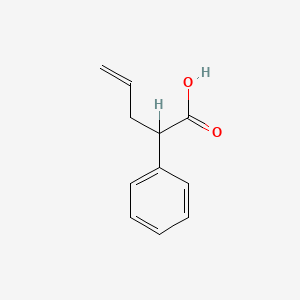

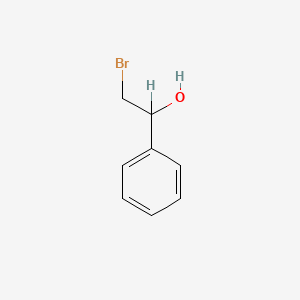

2-Bromo-1-phenylethanol, also known as 2-bromophenylethanol or β-bromophenylethanol, is a brominated aromatic alcohol, which is used in various scientific research applications. It is a colorless, volatile liquid with a pleasant odor, and is synthesized from the reaction of 1-phenylethanol with bromine. This compound is used in the synthesis of various organic compounds, and is also used in the production of pharmaceuticals, fragrances, and dyes. In addition, it has been used in the development of new drugs and in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Production of Natural 2-Phenylethanol

2-Phenylethanol (2-PE) is widely used in the food, fragrance, and cosmetics industries. A study by Chreptowicz et al. (2016) discusses an alternative method for 2-PE production using yeast biomass. The study showcases the use of the JM2014 yeast strain for the production of natural 2-PE, achieving an overall efficiency of 97.21% in biotransformation. The method outlined provides a promising alternative to chemical synthesis and plant extraction for producing natural 2-PE (Chreptowicz et al., 2016).

Identification in Bromadol

2-Phenylethanol has been identified as a major impurity in commercial Bromadol samples. A study by Li et al. (2014) established a quantitative analysis method for this impurity using High-Performance Liquid Chromatography (HPLC). The study also provided a simple method to remove this impurity from Bromadol (Li et al., 2014).

Catalysis in Organic Synthesis

Joshi et al. (2013) described the use of KHSO4 as a catalyst for the conversion of 2-bromo-1-phenylethanols into various organic compounds under solvent-free conditions. This process is noteworthy for its economic and environmental advantages, including the recyclability of the KHSO4 catalyst (Joshi et al., 2013).

Role in DNA Interaction Studies

Novák et al. (2003) explored the role of 2-bromo-1-phenylethanol in the synthesis of hydroxy(phenyl)ethylguanines. These compounds are significant as they are major guanine adducts formed by the interaction of styrene 7,8-oxide with DNA (Novák et al., 2003).

Metabolic Engineering for 2-Phenylethanol Production

Wang et al. (2019) reviewed various metabolic engineering strategies applied to microorganisms for increasing bioproduction of 2-PE. These strategies include alleviating feedback inhibition, improving precursor transport, and enhancing enzyme activities (Wang et al., 2019).

Safety and Hazards

While specific safety and hazard information for 2-Bromo-1-phenylethanol is not available from the search results, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

It’s known that the compound is involved in multi-step reactions

Mode of Action

It’s known to be involved in multi-step reactions

Biochemical Pathways

A study mentions the catalytic activity of a synergistic catalyst being related to the pKa of 2-Bromo-1-phenylethanol . More research is needed to fully understand the affected pathways and their downstream effects.

Biochemische Analyse

Biochemical Properties

2-Bromo-1-phenylethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases. These enzymes catalyze the conversion of this compound to its corresponding aldehyde or ketone, facilitating various metabolic pathways . Additionally, this compound can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been observed to inhibit the activity of protein kinase C (PKC), a crucial enzyme in signal transduction pathways . This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and affect cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of alcohol dehydrogenases by binding to their active sites and preventing substrate binding . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins. The generation of ROS by this compound can also lead to oxidative damage to DNA, proteins, and lipids, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic cellular damage . In in vivo studies, prolonged exposure to the compound can result in cumulative toxic effects on various organs and tissues .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular functions and overall health. At higher doses, it can induce significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. High doses of this compound can also cause adverse effects such as oxidative stress, inflammation, and apoptosis in various tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation and reduction. It can be metabolized by alcohol dehydrogenases to form its corresponding aldehyde or ketone . Additionally, cytochrome P450 enzymes can further oxidize the compound, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can vary depending on its affinity for different cell types and its interactions with tissue-specific proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be localized to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its interactions with other biomolecules and its overall cellular impact .

Eigenschaften

IUPAC Name |

2-bromo-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHHEUQBMDBSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941844 | |

| Record name | 2-Bromo-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2425-28-7, 199343-14-1 | |

| Record name | α-(Bromomethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Bromomethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(bromomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary enzymatic reaction involving 2-bromo-1-phenylethanol as a substrate?

A1: this compound serves as a substrate for halohydrin dehalogenases (HheC), particularly those isolated from Agrobacterium radiobacter AD1. These enzymes catalyze the dehalogenation of this compound, leading to the formation of the corresponding epoxide, a halide ion (bromide), and a proton. []

Q2: How does the stereochemistry of this compound influence its interaction with halohydrin dehalogenase?

A2: Halohydrin dehalogenases often exhibit enantioselectivity towards this compound. Research indicates a higher affinity and catalytic activity for the (R)-enantiomer compared to the (S)-enantiomer. This difference is attributed to variations in substrate binding and catalytic rates within the enzyme's active site. []

Q3: What is the rate-limiting step in the enzymatic conversion of (R)-2-bromo-1-phenylethanol by HheC?

A3: Kinetic studies revealed that the release of bromide is the rate-limiting step in the conversion of (R)-2-bromo-1-phenylethanol by HheC. This was determined through pre-steady-state kinetic analysis, revealing a burst phase in product formation, indicating a product release step as the bottleneck. []

Q4: How can the catalytic activity of HheC be enhanced?

A4: Modifications to the halide-binding site of HheC through site-directed mutagenesis can impact its catalytic activity. For instance, disrupting specific hydrogen bonds around the halide-binding site, such as those involving Tyr187 and Trp249, was shown to increase the rate of halide release and enhance the overall catalytic activity of HheC. []

Q5: Can you elaborate on the use of this compound derivatives in synthesizing biologically relevant molecules?

A5: Protected derivatives of this compound can be utilized to synthesize 7- and 9-hydroxy(phenyl)ethylguanines. These modified guanine bases are significant because they represent major DNA adducts resulting from the interaction of DNA with styrene 7,8-oxide. []

Q6: How is this compound utilized in the analysis of food products?

A6: this compound, specifically α-bromomethyl-benzenemethanol, is a key intermediate in a method developed for the detection of bromate in bread. The method relies on reacting bromate with styrene in the presence of bromide ions, ultimately forming α-bromomethyl-benzenemethanol, which can then be quantified using GC/MS. []

Q7: Has this compound been explored as a substrate for biocatalysts other than HheC?

A7: Yes, research has investigated the biotransformation capabilities of the marine fungus Aspergillus sydowii using α-bromoacetophenones, a class of compounds structurally similar to this compound. []

Q8: Are there any known synthetic applications for this compound that go beyond its use as a substrate for enzymatic reactions?

A8: Yes, this compound can be utilized as a starting material in organic synthesis. For example, under solvent-free conditions and with KHSO4 as a catalyst, it can be converted into 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes. This reaction highlights the versatility of this compound as a building block in chemical synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.